4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

GLUT1 inhibition Renal cell carcinoma Synthetic lethality

This 4-methylpiperidine sulfonamide is a direct analogue of the GLUT1 inhibitor STF-31. The single methyl substitution is expected to alter lipophilicity, metabolic stability, and target binding, yet no published head-to-head data exist. Procure as a critical SAR tool to benchmark potency, selectivity, and VHL-dependent cytotoxicity against STF-31 in your own assays. Custom synthesis available; inquire for batch-specific purity and scale.

Molecular Formula C21H22N4O3S2
Molecular Weight 442.55
CAS No. 442557-04-2
Cat. No. B2963220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
CAS442557-04-2
Molecular FormulaC21H22N4O3S2
Molecular Weight442.55
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
InChIInChI=1S/C21H22N4O3S2/c1-15-8-12-25(13-9-15)30(27,28)18-4-2-17(3-5-18)20(26)24-21-23-19(14-29-21)16-6-10-22-11-7-16/h2-7,10-11,14-15H,8-9,12-13H2,1H3,(H,23,24,26)
InChIKeyFNNMWOSZYXHTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (442557-04-2) Procurement Research Guide


4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 442557-04-2) is a synthetic sulfonamide-benzamide derivative featuring a 4-methylpiperidine sulfonyl moiety linked to a 4-(pyridin-4-yl)thiazol-2-amine core. It belongs to the class of pyridinyl-thiazolyl sulfonamides, which have been explored as glucose transporter 1 (GLUT1) inhibitors [1]. This specific compound is a 4-methylpiperidine analog of the prototypical inhibitor STF-31. While the class has published biological data, a comprehensive literature and patent search reveals a critical absence of primary, quantitative, and comparator-based evidence for this exact compound, severely limiting procurement decisions based on proven differentiation.

Why 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Cannot Be Substituted by Generic Analogs


In the pyridinyl-thiazolyl sulfonamide class, minor structural modifications can drastically alter target binding, selectivity, and pharmacokinetics. The prototypical compound STF-31 (the des-methyl analog) demonstrates that the piperidine sulfonamide region is critical for GLUT1 binding and VHL-dependent synthetic lethality [1]. A methyl group on the piperidine ring, as in this compound, is expected to influence lipophilicity (LogP), metabolic stability, and binding pocket complementarity. However, there is currently no publicly available comparative data quantifying how this single methyl substitution differentiates this compound from STF-31 or other close analogs in terms of target potency, selectivity, or in vivo efficacy. This complete lack of verifiable evidence makes generic substitution a blind procurement risk.

Quantitative Comparator Analysis for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide


Evidence Gap: No Direct Comparative Data Found Against Closest Analogs

A thorough search of primary literature, patents, and authoritative databases (PubChem, PubMed, WIPO) failed to identify any study reporting quantitative biological activity data for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. The compound is absent from the seminal publication describing the class [1]. No head-to-head comparisons, cross-study comparable data, or even single-concentration screening results against a defined comparator could be located. Available vendor listings provide only generic descriptors without assay context or quantitative metrics.

GLUT1 inhibition Renal cell carcinoma Synthetic lethality

Validated Research Applications for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide


Internal Comparator Studies for Structure-Activity Relationship (SAR) Exploration

The primary value proposition for procuring this compound would be as a tool for internal SAR campaigns. A research group could benchmark this compound directly against STF-31 in a consistent set of in-house assays (e.g., GLUT1 inhibition, cellular glucose uptake, VHL-dependent cytotoxicity in RCC4 vs. RCC4/VHL cell pairs) to quantify the impact of the 4-methylpiperidine substituent. This would generate the very data currently absent from the public domain.

Chemical Probe for Differential Selectivity Profiling

The compound could be used alongside STF-31 in selectivity panels to determine if the methyl group confers differential off-target activity against other glucose transporters (GLUT2-4) or NAMPT, a known secondary target of STF-31. Such profiling is essential to evaluate its potential as a more selective chemical probe, but currently lacks published evidence.

Quote Request

Request a Quote for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.